molecular formula C6H15NO B1295098 4-Amino-4-methylpentan-2-ol CAS No. 4404-98-2

4-Amino-4-methylpentan-2-ol

Cat. No. B1295098
Key on ui cas rn: 4404-98-2
M. Wt: 117.19 g/mol
InChI Key: GZTKJFBKAZBXIB-UHFFFAOYSA-N
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Patent
US04295875

Procedure details

1,170 parts by weight of 2-methyl-2-aminopentan-4-ol is placed in a stirred flask. With external cooling, 440 parts by weight of acetaldehyde is run in over a period of about 40 minutes at 15°-20° C. The reaction mixture is stirred for a further 15 minutes at 20° C. After the addition of 600 parts by volume of toluene, 182 parts by weight of water is separated off over a period of 2 hours by azeotropic distillation. The reaction product is subjected to fractional distillation. After removal of the solvent there is obtained 1,372 parts by weight of 2,4,4,6-tetramethyltetrahydro-1,3-oxazine with a purity (according to gas chromatography) of 98%, equivalent to a yield of 94% of theory, based on 2-methyl-2-aminopentan-4-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
600
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:8])([CH2:4][CH:5]([OH:7])[CH3:6])[CH3:3].[CH:9](=O)[CH3:10].C1(C)C=CC=CC=1>O>[CH3:9][CH:10]1[NH:8][C:2]([CH3:3])([CH3:1])[CH2:4][CH:5]([CH3:6])[O:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CC(C)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Three
Name
600
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 15 minutes at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is run in over a period of about 40 minutes at 15°-20° C
Duration
40 min
CUSTOM
Type
CUSTOM
Details
is separated off over a period of 2 hours by azeotropic distillation
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The reaction product is subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
After removal of the solvent there

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1OC(CC(N1)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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